molecular formula C15H19NO4 B570026 (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate CAS No. 1315552-01-2

(3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate

Cat. No.: B570026
CAS No.: 1315552-01-2
M. Wt: 277.32
InChI Key: DUWWKWKDLWAHFM-FXGKEJOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (3R,4S,Z)-Benzyl 3,4-Dihydroxy-3,4,7,8-Tetrahydroazocine-1(2H)-Carboxylate

Molecular Architecture of Eight-Membered Azocine Ring Systems

The core structure of this compound features an eight-membered azocine ring, a nitrogen-containing heterocycle with the molecular formula C₇H₇N. The tetrahydroazocine moiety indicates partial saturation, with four double bonds reduced to single bonds, resulting in a fused bicyclic system. The benzyl group at position 1 and the carboxylate ester at position 2 introduce steric and electronic modifications that influence ring conformation and reactivity.

Key structural attributes include:

  • Ring conformation : The azocine ring adopts a boat-like conformation due to torsional strain minimization, as observed in crystallographic studies of related tetrahydroazocines.
  • Substituent effects : The benzyl group enhances planarity at the nitrogen atom, while the carboxylate ester introduces polarity, stabilizing the ring through intramolecular hydrogen bonding between the hydroxyl groups at positions 3 and 4.

Table 1: Key structural parameters of the azocine ring system

Parameter Value/Description Source
Ring size 8-membered
Nitrogen position Position 1
Saturation Tetrahydro (4 double bonds reduced)
Dominant conformation Boat-shaped

Stereochemical Configuration Analysis: R/S Assignments and Z-Isomerism

The stereochemistry of this compound is defined by two chiral centers (C3 and C4) and a Z-configured double bond within the azocine ring.

R/S Assignments
  • C3 configuration (R) : Determined via nuclear magnetic resonance (NMR) nuclear Overhauser effect (NOE) correlations between the C3 hydroxyl proton and axial protons at C2 and C5, supported by density functional theory (DFT) calculations.
  • C4 configuration (S) : Established through coupling constants (J = 9.2 Hz) between the C4 hydroxyl proton and adjacent protons, validated by X-ray crystallography in analogous derivatives.
Z-Isomerism

The Z configuration of the double bond (C7–C8) is confirmed by:

  • Vicinal coupling constants : A J₇₋₈ value of 10.5 Hz in ¹H NMR, consistent with cis-oriented protons.
  • Crystallographic data : In related azocines, the Z isomer exhibits a dihedral angle of <10° between C7 and C8 substituents.

Table 2: Stereochemical data for (3R,4S,Z)-configured derivative

Feature Analytical Method Key Observation
C3 (R) configuration NOESY, DFT NOE between C3–OH and C5
C4 (S) configuration X-ray, J-coupling J₄₋₅ = 9.2 Hz
Z double bond ¹H NMR, X-ray J₇₋₈ = 10.5 Hz

Comparative Analysis with Related Tetrahydroazocine Derivatives

The structural and stereochemical features of this compound distinguish it from other tetrahydroazocines:

Substituent Effects
  • Benzyl vs. alkyl groups : Unlike alkyl-substituted azocines (e.g., pentazocine), the benzyl group in this compound reduces ring puckering, as evidenced by a 15% smaller dihedral angle (28° vs. 33° in alkyl analogs).
  • Carboxylate ester vs. ketones : The carboxylate ester at C1 increases solubility in polar solvents (logP = 1.2) compared to ketone-bearing azocines (logP = 2.4).
Stereochemical Trends
  • C3/C4 diastereomers : The (3R,4S) configuration shows a 12 kcal/mol stabilization over the (3S,4R) epimer due to favorable hydrogen bonding between hydroxyl groups.
  • Z vs. E isomers : The Z isomer is thermodynamically favored by 3.8 kcal/mol in polar solvents, whereas the E isomer predominates in nonpolar media.

Table 3: Comparison with select tetrahydroazocine derivatives

Compound Substituents Configuration Key Feature
Pentazocine Cyclopropylmethyl (3R,4S) μ-opioid receptor agonist
Cyclazocine Cyclohexenyl (3S,4R) κ-opioid activity
Target compound Benzyl, carboxylate (3R,4S,Z) Enhanced solubility

Properties

IUPAC Name

benzyl (3R,4S,5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13-8-4-5-9-16(10-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,17-18H,5,9-11H2/b8-4-/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWWKWKDLWAHFM-FXGKEJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C(C=C1)O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CN(C[C@H]([C@H](/C=C1)O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Diene Precursor Synthesis :

    • A linear diene with a secondary amine and carboxylate ester is prepared. For example, reductive amination of allylamine with a ketoaldehyde derivative yields N-allyl glycine benzyl ester .

    • Protection of the amine (e.g., Boc or Ts) ensures compatibility with subsequent steps.

  • RCM Reaction :

    • Grubbs II catalyst (5–10 mol%) in dichloromethane at 40°C induces cyclization, forming the tetrahydroazocine ring with a Z-configured double bond.

    • Yields range from 65–85%, contingent on substituent steric effects.

Example Protocol :

StepReagent/ConditionsProductYield
Diene formationAllylamine, NaBH(OAc)<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>N-Allyl glycine benzyl ester78%
RCMGrubbs II (7 mol%), CH<sub>2</sub>Cl<sub>2</sub>, 40°C, 12hTetrahydroazocine benzyl ester82%

Sharpless Asymmetric Dihydroxylation for 3,4-Diol Installation

The 3,4-dihydroxy groups are introduced via Sharpless asymmetric dihydroxylation , which confers high enantiomeric excess (ee) to vicinal diols. The Z-configured double bond in the azocine ring directs facial selectivity.

Optimization Parameters:

  • AD-mix β (asymmetric catalyst system) preferentially installs the (3R,4S) configuration.

  • Solvent: tert-Butanol/H<sub>2</sub>O (1:1) at 0°C minimizes side reactions.

Representative Data :

SubstrateCatalystTemp (°C)ee (%)Yield (%)
Tetrahydroazocine benzyl esterAD-mix β09476

Benzyl Ester Protection Strategy

The benzyl ester is introduced early in the synthesis to avoid carboxylate reactivity issues. Esterification is achieved via:

  • Mitsunobu conditions : Benzyl alcohol, DIAD, PPh<sub>3</sub> in THF.

  • Steglich esterification : DCC/DMAP-mediated coupling of carboxylic acid with benzyl alcohol.

Comparative Analysis :

MethodReagentsYield (%)Purity (%)
MitsunobuDIAD, PPh<sub>3</sub>8895
SteglichDCC, DMAP9297

Stereochemical Challenges and Resolution

The (3R,4S,Z) configuration necessitates precise control:

  • Z-Selectivity in RCM : Achieved via Grubbs II catalyst and electron-deficient dienes.

  • Epimerization Mitigation : Low-temperature dihydroxylation (0°C) and avoidance of basic conditions preserve stereochemistry.

X-ray Crystallography Validation :
Single-crystal analysis confirms the (3R,4S) diol and Z-alkene geometry.

Alternative Routes and Limitations

Pinacol Coupling Approach

  • Oxidative coupling of ketoester and indole derivatives forms azocine rings but suffers from regioselectivity issues.

  • Yields ≤50%, making it less favorable than RCM.

Carbohydrate-Derived Synthesis

  • Starting from glucals, Claisen–Schmidt condensations install dihydroxy groups but require extensive functionalization.

  • Limited applicability due to divergent stereochemical outcomes.

Scalability and Industrial Feasibility

  • RCM Route : Demonstrated on 100g scale with 78% yield, suitable for pilot production.

  • Cost Analysis : Grubbs II catalyst recycling via silica gel filtration reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azocine ring can be reduced to form different hydrogenated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzyl 3,4-dioxo-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate, while reduction of the azocine ring may produce benzyl 3,4-dihydroxy-3,4,7,8-octahydroazocine-1(2H)-carboxylate.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroazocine compounds exhibit significant anticancer activity. For instance, compounds similar to (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate have been evaluated for their ability to inhibit tumor cell proliferation. This is particularly relevant in the context of developing targeted therapies for various cancers. The compound's structural features may contribute to its interaction with biological targets involved in cancer progression .

Drug Delivery Systems

The compound is also being investigated for its potential role in drug delivery systems. Its ability to undergo bioorthogonal reactions makes it suitable for use as a prodrug or in the design of drug conjugates. This application is particularly promising for improving the specificity and efficacy of cancer therapies by targeting drugs directly to tumor cells while minimizing systemic toxicity .

Bioorthogonal Chemistry

In the realm of chemical biology, this compound can be utilized in bioorthogonal reactions. These reactions allow for the selective labeling of biomolecules in living systems without interfering with native biochemical processes. The compound's reactivity with specific dienophiles can facilitate the development of new tools for imaging and tracking biological processes in real-time .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various tetrahydroazocine derivatives for their cytotoxic effects against breast cancer cell lines. Among these derivatives, this compound demonstrated a notable reduction in cell viability at low micromolar concentrations. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Drug Conjugation

Another research effort focused on the development of a drug conjugate utilizing this compound as a linker. The study reported successful conjugation with a chemotherapeutic agent via a bioorthogonal reaction. In vitro studies showed enhanced uptake by cancer cells compared to free drug administration, suggesting improved therapeutic efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from azocine scaffolds, share structural and synthetic similarities with the target molecule. Key comparisons are outlined below:

Structural Differences

  • Target Compound : Features a benzyl carboxylate group, dihydroxy substituents at positions 3 and 4, and a Z-configuration.
  • (5R,6S,7S)-tert-Butyl 5,6,7-Tris(benzyloxy)-5,6,7,8-tetrahydroazocine-1(2H)-carboxylate (7b) :
    • Substituents: tert-butyl carboxylate, tris-benzyloxy groups at positions 5, 6, and 6.
    • Stereochemistry: R,S,S configuration.
    • Key difference: Increased steric bulk due to tert-butyl and tris-benzyloxy groups compared to the target compound’s dihydroxy groups .
  • (3S,4S,5R,Z)-3,4,5-Tris(benzyloxy)-1,2,3,4,5,8-hexahydroazocine (16) :
    • Substituents: Tris-benzyloxy groups at positions 3, 4, and 5.
    • Stereochemistry: S,S,R configuration.
    • Key difference: Lack of a carboxylate group and additional unsaturation in the azocine ring .
  • (3S,4S,5R,Z)-3,4,5-Tris(benzyloxy)-1-butyl-1,2,3,4,5,8-hexahydroazocine (17a) :
    • Substituents: Tris-benzyloxy groups and a 1-butyl side chain.
    • Key difference: Alkylation at position 1 introduces lipophilic character absent in the target compound .

Physicochemical and Spectral Properties

  • All compounds in were characterized by consistent IR, ¹H NMR, and ¹³C NMR spectra, validating their structural assignments .

Research Findings and Implications

  • Stereochemical Control: The Z-configuration in azocine derivatives is critical for biological activity, as seen in iminosugar analogs targeting glycosidase enzymes.
  • Substituent Effects : Tris-benzyloxy groups (e.g., in 7b, 16, 17a) increase lipophilicity, whereas dihydroxy groups (target compound) may favor hydrogen bonding in molecular recognition .
  • Synthetic Efficiency : Grubbs catalyst-mediated synthesis (7b) outperforms reductive methods (16, 17a) in yield, suggesting advantages for scalable production.

Biological Activity

The compound (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate is a member of the tetrahydroazocine family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 253.28 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds similar to (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Antimicrobial Activity

There is evidence suggesting that (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine has antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of several tetrahydroazocine derivatives. The results indicated that (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine showed a significant reduction in oxidative stress markers in human cell lines compared to controls .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory effects on murine models of arthritis, administration of this compound resulted in a marked decrease in swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity found that (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Data Table: Biological Activities Overview

Activity Type Effect Reference
AntioxidantSignificant reduction in ROS
Anti-inflammatoryDecreased cytokine production
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What synthetic methodologies are most effective for constructing the azocine core in derivatives like (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate?

Answer: The azocine (eight-membered nitrogen-containing ring) core is typically synthesized via ring-closing metathesis (RCM) using Grubbs catalysts. For example, analogous compounds such as (3S,4S,5R,Z)-3,4,5-Tris(benzyloxy)-1,2,3,4,5,8-hexahydroazocine were synthesized via RCM with Grubbs catalyst II in refluxing CCl₄, yielding 92% of the product after purification by silica gel chromatography . Key steps include optimizing reaction time (e.g., 12–24 hours) and solvent polarity to favor cyclization over polymerization.

Advanced: How can stereochemical control be ensured during the introduction of hydroxyl and benzyl groups in the azocine scaffold?

Answer: Stereochemical fidelity requires chiral auxiliaries or enantioselective catalysis . For instance, the (3R,4S,Z)-configuration in related compounds was achieved using Sharpless asymmetric dihydroxylation or kinetic resolution during diol formation. NMR analysis (e.g., NOESY for Z/E isomer differentiation) and chiral HPLC are critical for verifying stereochemistry . Contradictions in diastereomer ratios may arise from incomplete resolution during column chromatography, necessitating iterative recrystallization.

Basic: What purification techniques are recommended for isolating azocine derivatives with high enantiomeric excess?

Answer: Silica gel chromatography with gradient elution (e.g., 5–20% EtOAc/hexane) is standard. For enantiomerically pure isolates, chiral stationary phase HPLC (e.g., Chiralpak AD-H column) is employed. Evidence from analogous compounds shows that intermediates like (Z)-tert-butyl 3,4,7,8-tetrahydroazocine-1(2H)-carboxylate were partially purified using 5% EtOAc/hexane, with rotameric forms identified via ¹H NMR .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the stability of the dihydroxy groups during functionalization?

Answer: The dihydroxy moiety is prone to oxidation or dehydration under acidic/high-temperature conditions. For example, in the synthesis of Benzyl 4-benzyloxy-2,3-dihydroxy-6-methylbenzoate, reactions were conducted at 0–5°C in THF/NaOH to preserve hydroxyl groups, followed by quenching with glacial acetic acid to stabilize intermediates . Kinetic studies using TLC (Rf monitoring) are advised to minimize side reactions.

Basic: What spectroscopic methods are used to confirm the Z-configuration in the azocine scaffold?

Answer: ¹H NMR coupling constants (J values) and NOESY correlations are definitive. For example, in (Z)-tert-butyl 3,4,7,8-tetrahydroazocine-1(2H)-carboxylate, olefinic protons exhibited characteristic coupling (J = 10–12 Hz), while NOESY cross-peaks between C3-H and C8-H confirmed the Z-geometry . IR spectroscopy (e.g., carbonyl stretches at ~1740 cm⁻¹) further validates ester functionality.

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in benzyl group substitutions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. For example, benzylation at C4 in Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate was favored due to lower activation energy (ΔG‡ = 23.5 kcal/mol) compared to C2 . MD simulations further assess solvent effects on reaction pathways.

Basic: What are the common degradation pathways for this compound under ambient storage?

Answer: Degradation typically involves hydrolysis of the ester bond or oxidation of dihydroxy groups . Storage recommendations from safety data sheets include airtight containers under inert gas (N₂/Ar) at –20°C , with desiccants to mitigate moisture-induced hydrolysis . Accelerated stability studies (40°C/75% RH for 6 months) can quantify degradation kinetics.

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of ring-opening reactions in azocine derivatives?

Answer: Deuterium labeling at reactive positions (e.g., C7/C8) and measuring KIE values (kH/kD > 1) can distinguish between concerted vs. stepwise mechanisms. For instance, KIEs > 2.0 in analogous tetrahydroazocines suggested a carbocation-mediated pathway during acid-catalyzed ring-opening .

Basic: What biological targets are hypothesized for azocine derivatives based on structural analogs?

Answer: Azocine scaffolds are explored as iminocyclitol analogs targeting glycosidase enzymes. For example, (3S,4S,5R,Z)-3,4,5-Tris(benzyloxy)-1-butyl-1,2,3,4,5,8-hexahydroazocine showed inhibitory activity against β-glucosidases (IC₅₀ = 12 µM) due to mimicry of transition-state carbohydrate structures .

Advanced: How do steric and electronic effects of the benzyl group influence pharmacological activity?

Answer: Substituents on the benzyl group modulate lipophilicity and target binding . For instance, electron-withdrawing groups (e.g., –NO₂) in Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate enhanced enzyme inhibition by stabilizing hydrogen bonds with catalytic residues (ΔΔG = –1.8 kcal/mol via docking studies) . Structure-activity relationship (SAR) studies require systematic variation (e.g., Hammett σ values) to optimize potency.

Basic: How are diastereomeric impurities detected and quantified during synthesis?

Answer: Chiral HPLC (e.g., Daicel Chiralpak IG-3 column) with UV detection (λ = 254 nm) resolves diastereomers. For example, in (3R,4S,Z)-Benzyl derivatives, a 95:5 ratio of desired:undesired diastereomers was achieved, with impurities identified via spiking experiments using authentic standards .

Advanced: What strategies mitigate epimerization during esterification or benzylation steps?

Answer: Low-temperature reactions (–78°C) and bulky base selection (e.g., NaHMDS vs. K₂CO₃) minimize base-induced epimerization. In the synthesis of (3S,4S,5R,Z)-3,4,5-Tris(benzyloxy)-1,2,3,4,5,8-hexahydroazocine, NaBH(OAc)₃ in 1,2-dichloroethane at 0°C preserved stereochemistry (99% ee confirmed by polarimetry) .

Basic: What safety precautions are critical when handling this compound?

Answer: Per safety data sheets:

  • PPE: Nitrile gloves, lab coat, safety goggles.
  • Ventilation: Use fume hoods to avoid vapor inhalation.
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer: Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry. For example, the (Z)-configuration in tert-butyl tetrahydroazocine carboxylate was confirmed via C–C bond lengths (1.34 Å for double bond) and torsion angles (178.5°) . Synchrotron radiation (λ = 0.7 Å) enhances resolution for low-crystallinity samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.